Calycosin-7-O-glucosid

Übersicht

Beschreibung

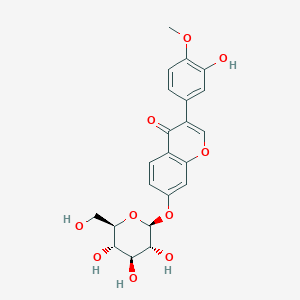

Calycosin-7-O-beta-D-glucoside is an isoflavonoid glucoside isolated from the roots of Astragalus membranaceus, a traditional medicinal herb. This compound is known for its diverse biological activities, including neuroprotective, cardioprotective, anti-inflammatory, and antioxidative effects . It has a molecular formula of C22H22O10 and a molecular weight of 446.40 g/mol .

Wissenschaftliche Forschungsanwendungen

Calycosin-7-O-beta-D-glucoside has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

Calycosin 7-O-glucoside (CG) primarily targets the JAK2/STAT3 signaling pathway . This pathway plays a crucial role in various cellular processes, including cell growth, differentiation, and immune response .

Mode of Action

CG interacts with its targets by up-regulating the level of Interleukin-10 (IL-10) , a potent anti-inflammatory cytokine . This up-regulation of IL-10 subsequently activates the JAK2/STAT3 pathway . The activation of this pathway has been associated with protective effects against myocardial ischemia-reperfusion (I/R) injury .

Biochemical Pathways

The primary biochemical pathway affected by CG is the IL-10/JAK2/STAT3 signaling pathway . The up-regulation of IL-10 by CG leads to the activation of the JAK2/STAT3 pathway . This activation results in the protection of myocardial cells from I/R-induced apoptosis .

Pharmacokinetics

A high-performance liquid chromatographic (LC) method was developed to quantify CG in rat plasma . The linear range was 0.11–17.6 μg mL−1 and the low quantification limit was 0.11 μg mL−1 . CG was found to be stable in storage at −20 °C for 2 weeks and stable after three freeze–thaw cycles in rat plasma .

Result of Action

The activation of the JAK2/STAT3 signaling pathway by CG results in the protection of myocardial cells from I/R-induced apoptosis . In vitro and in vivo results showed that CG up-regulated IL-10 level, activated the JAK2/STAT3 pathway, and protected myocardial cells from I/R-induced apoptosis .

Action Environment

The action of CG can be influenced by environmental factors. For instance, UV-B radiation has been found to induce a stronger shift from carbon assimilation to carbon accumulation in Astragalus mongholicus, a plant that contains CG . This shift leads to an increase in the flux through the phenylpropanoids pathway, which is beneficial for the accumulation of CG .

Biochemische Analyse

Biochemical Properties

Calycosin 7-O-glucoside interacts with various enzymes and proteins in biochemical reactions. For instance, it is synthesized by the enzyme uridine diphosphate-dependent glucosyltransferase (UGT) UGT88E18, which selectively and effectively glucosylates the C7 hydroxyl group of calycosin .

Cellular Effects

Calycosin 7-O-glucoside has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Calycosin 7-O-glucoside exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of Calycosin 7-O-glucoside vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Transport and Distribution

Calycosin 7-O-glucoside is transported and distributed within cells and tissues. The specific transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, are currently being studied .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Calycosin-7-O-beta-D-glucoside can be synthesized through biocatalytic methods involving glucosyltransferase enzymes. One such method involves the use of uridine diphosphate-dependent glucosyltransferase (UGT) isolated from Glycine max, which selectively glucosylates the C7 hydroxyl group of calycosin . The reaction is optimized by coupling UGT with sucrose synthase to recycle uridine diphosphate glucose from sucrose .

Industrial Production Methods: Industrial production of Calycosin-7-O-beta-D-glucoside typically involves extraction from Astragalus membranaceus roots. The extraction process includes drying the roots, followed by solvent extraction using methanol or ethanol. The extract is then purified using chromatographic techniques to isolate the desired compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Calycosin-7-O-β-D-glucosid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung von Chinonen und anderen oxidierten Derivaten führen.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Dihydroderivate umwandeln.

Substitution: Substitutionsreaktionen können an den Hydroxylgruppen auftreten und zur Bildung verschiedener Derivate führen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Essigsäureanhydrid und Benzoylchlorid werden für Acetylierungs- und Benzoylierungsreaktionen verwendet.

Hauptprodukte, die gebildet werden:

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Dihydroderivate.

Substitution: Acetylierte und benzoylierte Derivate.

4. Wissenschaftliche Forschungsanwendungen

Calycosin-7-O-β-D-glucosid hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Medizin: Es hat sich als vielversprechend für die Behandlung verschiedener Erkrankungen erwiesen, darunter Krebs, Virusinfektionen und Osteoporose.

5. Wirkmechanismus

Calycosin-7-O-β-D-glucosid entfaltet seine Wirkung über verschiedene molekulare Zielstrukturen und Signalwege:

Neuroprotektion: Es hemmt die Expression und Aktivität von Matrixmetalloproteinasen und sichert die Expression von Caveolin-1 und Tight-Junction-Proteinen in Mikroblutefässen.

Kardioprotektion: Die Verbindung reduziert das Infarktvolumen, den histologischen Schaden und die Blut-Hirn-Schranke-Permeabilität in Ischämie-Reperfusion-Modellen.

Entzündungshemmung: Es moduliert den Interleukin-10/JAK2/STAT3-Signalweg, um das Myokard vor Ischämie-Reperfusion-induzierten Schäden zu schützen.

Antioxidative Wirkung: Calycosin-7-O-β-D-glucosid fängt freie Radikale ab und reduziert oxidativen Stress.

Vergleich Mit ähnlichen Verbindungen

Calycosin-7-O-β-D-glucosid ist unter den Isoflavonglycosiden einzigartig aufgrund seiner spezifischen biologischen Aktivitäten und molekularen Struktur. Ähnliche Verbindungen sind:

Ononin: Ein weiteres Isoflavonglycosid mit ähnlichen antioxidativen und entzündungshemmenden Eigenschaften.

Formononetin: Ein Isoflavonoid mit neuroprotektiven und kardioprotektiven Wirkungen.

Biochanin A: Bekannt für seine Antikrebs- und entzündungshemmenden Aktivitäten.

Im Vergleich dazu zeichnet sich Calycosin-7-O-β-D-glucosid durch seine höhere Wirksamkeit in der Neuroprotektion und Kardioprotektion sowie durch seine breitere Palette an biologischen Aktivitäten aus .

Biologische Aktivität

The compound 3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one , also known as Neodiosmin (CAS No. 20633-67-4), is a flavone glycoside that has garnered attention for its diverse biological activities. This article reviews the compound's biological activity based on recent research findings.

Chemical Structure and Properties

Neodiosmin is characterized by its complex structure which includes a chromone backbone and multiple hydroxyl groups. Its molecular formula is , with a molecular weight of 592.55 g/mol . The presence of these functional groups contributes to its biological activities.

Anticancer Activity

Neodiosmin and its derivatives have shown significant anticancer properties . Research indicates that chromone derivatives exhibit cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. For instance, one study reported IC50 values of 22.09 µg/mL and 6.40 µg/mL against specific cancer cell lines, indicating potent cytotoxicity . The mechanism involves the induction of apoptosis and inhibition of cell proliferation through multiple signaling pathways.

Neuroprotective Effects

Recent studies suggest that Neodiosmin enhances neuroplasticity and exhibits neuroprotective effects. It has been shown to promote the proliferation of hippocampal neurons and increase the phosphorylation of cAMP response element-binding protein (CREB), which is crucial for neuronal survival and synaptogenesis . These findings highlight its potential in treating neurodegenerative diseases.

Antioxidant Activity

Neodiosmin also demonstrates antioxidant properties , which are vital for protecting cells from oxidative stress. In vitro assays have shown that it effectively scavenges free radicals and enhances total antioxidant capacity . This activity is attributed to its ability to modulate various biochemical pathways involved in oxidative stress responses.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against several pathogens. Preliminary results indicate significant inhibitory effects on bacterial strains, suggesting its potential as a natural antimicrobial agent .

The biological activities of Neodiosmin can be attributed to several mechanisms:

- Apoptosis Induction : Activation of apoptotic pathways in cancer cells.

- Neuroprotective Signaling : Modulation of CREB phosphorylation and brain-derived neurotrophic factor (BDNF) levels.

- Antioxidative Mechanisms : Scavenging of reactive oxygen species (ROS) and enhancement of cellular antioxidant defenses.

- Inhibition of Pathogen Growth : Disruption of microbial cell walls or metabolic pathways.

Case Studies

- Cytotoxicity in Cancer Cells : A study synthesized various chromone derivatives and tested their cytotoxicity against human cancer cell lines, demonstrating that modifications in the chromone structure significantly affect their anticancer potency .

- Neuroprotection in Animal Models : In vivo studies have shown that Neodiosmin administration leads to improved cognitive functions in animal models subjected to neurotoxic insults, suggesting its therapeutic potential for neurodegenerative diseases .

Data Summary

Eigenschaften

IUPAC Name |

3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O10/c1-29-15-5-2-10(6-14(15)24)13-9-30-16-7-11(3-4-12(16)18(13)25)31-22-21(28)20(27)19(26)17(8-23)32-22/h2-7,9,17,19-24,26-28H,8H2,1H3/t17-,19-,20+,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACBUPFEGWUGPB-MIUGBVLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20633-67-4 | |

| Record name | Calycosin 7-o-beta-D-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020633674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CALYCOSIN 7-O-.BETA.-D-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/247AW3A88C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Calycosin 7-O-glucoside and where is it found?

A1: Calycosin 7-O-glucoside is a flavonoid glycoside found in several plants, notably in the roots of Astragalus membranaceus [], a plant widely used in traditional Chinese medicine.

Q2: What biological activities have been attributed to Calycosin 7-O-glucoside?

A2: Research suggests that Calycosin 7-O-glucoside may play a role in various biological processes. Studies have investigated its potential as an anti-inflammatory agent in the context of Rheumatoid Arthritis, particularly targeting interleukin-6 (IL-6) []. Additionally, it has been explored for its potential to promote nerve function recovery after ischemic stroke, potentially through regulating oxidative stress and apoptosis [, ].

Q3: How does Calycosin 7-O-glucoside interact with biological targets?

A3: While the precise mechanisms of action are still under investigation, research suggests that Calycosin 7-O-glucoside may exert its effects through binding to specific protein targets. For instance, computational studies have suggested its potential to bind to IL-6, suggesting a potential mechanism for its anti-inflammatory effects []. Another study using live HT22 cells combined with affinity chromatography identified Calycosin 7-O-glucoside as a compound with specific binding affinity, further suggesting its interaction with cellular targets [, ].

Q4: Has the pharmacokinetic profile of Calycosin 7-O-glucoside been studied?

A4: Yes, pharmacokinetic studies in mice have detected Calycosin 7-O-glucoside in plasma following oral administration of Radix Astragali extract []. This suggests that it is absorbed into the bloodstream after oral intake.

Q5: What analytical techniques are commonly used to identify and quantify Calycosin 7-O-glucoside?

A5: Various analytical techniques have been employed to identify and quantify Calycosin 7-O-glucoside. These include:

- HPLC-MS/MS: This method has been used for both identification and quantification of Calycosin 7-O-glucoside in various studies, including those investigating its pharmacokinetics and presence in traditional medicine formulations [, , , , , , ].

- UPLC-Q-TOF-MS/MS: This high-resolution mass spectrometry technique has been employed for the characterization and identification of Calycosin 7-O-glucoside in complex mixtures, such as those found in traditional Chinese medicine formulas [].

- UFLC-DAD-Q-TOF-MS/MS: This method combines the separation power of ultra-fast liquid chromatography with the sensitivity and selectivity of tandem mass spectrometry for the identification and analysis of Calycosin 7-O-glucoside [].

- HPLC-PDA: This technique, combining high-performance liquid chromatography with a photodiode array detector, has been utilized for the simultaneous quantification of multiple compounds including Calycosin 7-O-glucoside in traditional Korean medicine formulations [].

- UFLC-IT-TOF–MS/MS and HPLC–DAD: This combination of analytical techniques was used for the identification and quantification of "quality markers" including Calycosin 7-O-glucoside in Tongkang Tablet, highlighting its importance in traditional medicine formulations [].

Q6: Has Calycosin 7-O-glucoside been identified as a "quality marker" in any traditional medicine formulations?

A6: Yes, Calycosin 7-O-glucoside has been identified as a potential "quality marker" in traditional medicine formulations like Tongkang Tablet [], suggesting its significance in contributing to the overall efficacy of these preparations.

Q7: Can Calycosin 7-O-glucoside influence the growth of plants under stress conditions?

A7: Research suggests that the presence of Calycosin 7-O-glucoside may be influenced by environmental factors. One study found that Astragalus mongholicus plants inoculated with Pseudomonas poae strain S61, an endophytic bacterium, showed increased accumulation of Calycosin 7-O-glucoside in their roots when subjected to drought stress []. This indicates a potential role of Calycosin 7-O-glucoside in the plant's response to drought.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.